molecular formula C13H9F4NO B1445482 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine CAS No. 1375069-20-7

5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine

Cat. No.: B1445482
CAS No.: 1375069-20-7
M. Wt: 271.21 g/mol
InChI Key: FHIODCIAGGZQPW-UHFFFAOYSA-N
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Description

5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine is a chemical compound that features a pyridine ring substituted with a fluoro-trifluoromethylphenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)benzoic acid
  • Flonicamid
  • Sulfoxaflor

Uniqueness

5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine is unique due to the combination of its fluoro-trifluoromethylphenyl and methoxy substituents on the pyridine ring. This unique structure imparts specific chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c1-19-12-5-3-9(7-18-12)8-2-4-11(14)10(6-8)13(15,16)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIODCIAGGZQPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743001
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-20-7
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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